molecular formula C22H28Cl2N8O2 B601416 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS No. 62247-48-7

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Cat. No. B601416
CAS RN: 62247-48-7
M. Wt: 507.43
InChI Key:
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Description

“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is a chemical compound with the molecular formula C13H17NO2 . It is used as a reactant for the synthesis of various agents such as anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, and 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines .


Synthesis Analysis

The synthesis of “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” involves the reaction of Piperidine and 4-Bromobenzaldehyde . More detailed synthesis methods and their diverse biological applications can be found in the paper "PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS" .


Molecular Structure Analysis

The molecular structure of “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” consists of a benzaldehyde group attached to a piperidin-1-yl group through a methylene bridge . The InChI code for this compound is 1S/C13H17NO2/c15-9-11-1-3-13 (4-2-11)14-7-5-12 (10-16)6-8-14/h1-4,9,12,16H,5-8,10H2 .


Physical And Chemical Properties Analysis

“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is a solid compound with a boiling point of 135-137°C . Its molecular weight is 219.28 g/mol .

Scientific Research Applications

Anticancer Agent

Piperidine derivatives, including the compound , are utilized in cancer research due to their potential as anticancer agents . They are being studied for their ability to inhibit the growth of cancer cells and may be used in developing new chemotherapy drugs .

Antimicrobial Activity

These compounds are also being explored for their antimicrobial properties . Research is ongoing to determine their effectiveness against various bacteria and fungi, which could lead to new treatments for infections .

Analgesic Properties

The analgesic (pain-relieving) potential of piperidine derivatives makes them candidates for creating new pain management medications .

Anti-inflammatory Uses

Their anti-inflammatory effects are another area of interest, particularly in the treatment of chronic inflammatory diseases .

Antipsychotic Medication

Piperidine derivatives are being studied for their use in antipsychotic medications , which could help treat conditions like schizophrenia .

Alzheimer’s Disease Therapy

There is research into the use of these compounds in treating Alzheimer’s disease , given their potential to affect neurological pathways .

Antiviral and Antimalarial Applications

Their role in combating viral and malarial infections is also a significant area of study, which could lead to new treatments for these diseases .

Drug Discovery and Development

Lastly, the compound’s structural features make it valuable in drug discovery and development, aiding in the synthesis of various pharmacologically active molecules .

Safety and Hazards

The safety information for “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

The future directions for “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” could involve further exploration of its potential uses in the synthesis of various agents, given its role as a reactant in the synthesis of anti-inflammatory agents, antibacterial agents, and growth inhibitors .

properties

IUPAC Name

4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFVJLCTVMBVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594769
Record name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

683772-13-6
Record name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-fluorobenzaldehyde (4.3 mL), 4-hydroxymethylpiperidine (4.8 g), and cesium carbonate (26 g) in DMF (80 mL) was heated to 100° C. for 24 h and cooled to room temperature. Water (400 mL) was added, and the resulting precipitate was collected by filtration to give the title compound as a tan amorphous powder (4.1 g).
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

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